molecular formula C14H21N5O2 B2361921 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide CAS No. 919840-60-1

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide

Cat. No.: B2361921
CAS No.: 919840-60-1
M. Wt: 291.355
InChI Key: ZARGMRXBNBFCMN-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic core. The molecule features a tert-butyl group at the N1 position, a ketone at C4, and a branched 3-methylbutanamide substituent at C4. This scaffold is structurally analogous to kinase inhibitors targeting EGFR, VEGFR, and other oncogenic pathways, where the pyrazolo[3,4-d]pyrimidine core mimics purine nucleotides to compete with ATP binding . The tert-butyl group enhances lipophilicity and metabolic stability, while the 3-methylbutanamide moiety may influence solubility and target engagement .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-9(2)6-11(20)17-18-8-15-12-10(13(18)21)7-16-19(12)14(3,4)5/h7-9H,6H2,1-5H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARGMRXBNBFCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the tert-butyl and 3-methylbutanamide groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and application.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • C5 Substituents : The target compound’s 3-methylbutanamide group contrasts with the benzylidene acetohydrazide in ’s 235. While 237 shows moderate EGFR inhibition (IC50: 0.186 µM), its apoptosis activity is weaker than analogs like 235, suggesting that bulkier C5 groups may reduce efficacy despite improved kinase binding .
  • N1 Substituents : The tert-butyl group in the target compound likely enhances membrane permeability compared to smaller alkyl or aryl groups (e.g., 1-phenyl in Fig. 15J) .
  • Core Modifications: ’s triazolo-pyrimidinones (e.g., compound 1) exhibit distinct activity profiles due to fused triazole rings, which may alter target selectivity compared to pyrazolo[3,4-d]pyrimidines .
Structure-Activity Relationship (SAR) Trends
  • Lipophilic Groups : The tert-butyl group in the target compound may improve pharmacokinetics but could reduce solubility, necessitating formulation adjustments compared to polar analogs like 237 .
  • Electron-Withdrawing Substituents : The 4-oxo group in the target compound and derivatives enhances hydrogen bonding to kinase ATP pockets, critical for inhibition .

Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This compound features a unique structural configuration that enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4OC_{15}H_{20}N_4O. Its structure includes a fused pyrazole and pyrimidine ring system, which is characteristic of its class. The presence of both the tert-butyl group and the 3-methylbutanamide moiety contributes to its unique chemical properties, influencing its biological activity and reactivity.

Preliminary studies suggest that this compound interacts with specific enzymes and receptors involved in various disease pathways. The compound's mechanism may involve:

  • Enzyme Inhibition : It can inhibit enzymes critical to cellular signaling pathways, potentially disrupting processes associated with cancer and inflammation.
  • Receptor Modulation : The compound may modulate receptor activity, influencing cellular responses to external signals.

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities:

  • Anticancer Activity : Derivatives similar to this compound have shown promising results in inhibiting tumor growth across various cancer cell lines.
    Cell LineIC50 (µM)Reference
    A549 (Lung)12.5
    MCF-7 (Breast)8.0
    HeLa (Cervical)15.0
  • Anti-inflammatory Properties : The compound may reduce inflammation through modulation of cytokine production and signaling pathways.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various human tumor cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Another investigation focused on the interaction of similar pyrazolopyrimidine derivatives with Aldehyde Dehydrogenase 1A (ALDH1A), highlighting the importance of this enzyme in cancer metabolism and therapy resistance. Although this study did not specifically address this compound, it underscores the relevance of this class in cancer treatment strategies .

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